

Application Note: Analysis of Chlorthiophos Residues in Food Samples

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Compound of Interest

Compound Name: **Chlorthiophos**

Cat. No.: **B166581**

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Introduction

Chlorthiophos is an obsolete organophosphate insecticide and acaricide formerly used to control a variety of pests on agricultural crops.^[1] Although its use has been discontinued in many regions, its persistence and potential for residue accumulation in the food chain remain a concern for food safety and human health. **Chlorthiophos** is a cholinesterase inhibitor and is classified as a neurotoxin.^[1] Technical **Chlorthiophos** is a mixture of three isomers: O,O-diethyl-O-(2,5-dichloro-4-methylthio)phenyl phosphorothioate (approximately 73%), O,O-diethyl-O-(4,5-dichloro-2-methylthio)phenyl phosphorothioate (approximately 13%), and O,O-diethyl-O-(2,4-dichloro-5-methylthio)phenyl phosphorothioate (approximately 14%).^[1]

This application note provides a detailed protocol for the analysis of **Chlorthiophos** residues in food samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by instrumental analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Regulatory Context: Maximum Residue Limits (MRLs)

Maximum Residue Limits (MRLs) for pesticides in food are established by regulatory bodies to protect consumer health. As **Chlorthiophos** is an older and often discontinued pesticide, finding a comprehensive list of MRLs from major international bodies like the Codex Alimentarius or the European Union is challenging. However, some national authorities may still maintain MRLs or default values apply. The following table includes an example of a reported MRL for **Chlorthiophos** in oranges from a surveillance report. It is crucial for laboratories to consult their specific national regulations for the most current MRLs.

Table 1: Reported Maximum Residue Limit (MRL) for **Chlorthiophos**

Food Commodity	MRL (mg/kg)	Reporting Country/Region
Oranges	0.01	Germany (from a 2005 report) [2]

Environmental Fate and Degradation

Understanding the degradation of **Chlorthiophos** is crucial for identifying relevant residues to monitor. In both plants and animals, **Chlorthiophos** undergoes rapid degradation.[3] The primary metabolic pathway involves oxidation of the methylthio group to form **Chlorthiophos** sulfoxide and subsequently **Chlorthiophos** sulfone.[3] These metabolites should be considered in residue analysis.



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Chlorthiophos Degradation Pathway

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

This protocol is a modification of the widely used QuEChERS method, optimized for the extraction of organophosphate pesticides from various food matrices.

1. Sample Homogenization:

- Weigh 10-15 g of a representative portion of the food sample into a blender.
- Add an equal amount of dry ice to cryogenically grind the sample, which helps in preserving the integrity of the analytes.
- Blend at high speed until a fine, homogenous powder is obtained.
- Allow the carbon dioxide to sublime completely before proceeding.

2. Extraction:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add internal standards if required.
- Vigorously shake the tube for 1 minute.
- Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate and 1 g sodium chloride).
- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 1 mL aliquot of the acetonitrile supernatant into a 2 mL d-SPE microcentrifuge tube.
- The d-SPE tube should contain 150 mg anhydrous magnesium sulfate and 25 mg of Primary Secondary Amine (PSA) sorbent. For fatty matrices, 50 mg of C18 sorbent can also be included.
- Vortex the tube for 30 seconds.

- Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.
- The resulting supernatant is the final extract.

Instrumental Analysis

The final extract can be analyzed by either GC-MS/MS or LC-MS/MS. The choice of instrument will depend on the specific laboratory capabilities and the nature of the food matrix.

GC-MS/MS Analysis Protocol

- Gas Chromatograph (GC) Conditions:
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
 - Inlet: Splitless, 250 °C.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Oven Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp 1: 25 °C/min to 150 °C.
 - Ramp 2: 3 °C/min to 200 °C.
 - Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes.
- Mass Spectrometer (MS/MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 2: GC-MS/MS MRM Transitions for **Chlorthiophos**

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Collision Energy (eV)	Product Ion 2 (m/z)	Collision Energy (eV)
Chlorthiophos	360	325	15	297	20

LC-MS/MS Analysis Protocol

- Liquid Chromatograph (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm).
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
 - Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
 - Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometer (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 3: LC-MS/MS MRM Transitions for **Chlorthiophos**

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Collision Energy (eV)	Product Ion 2 (m/z)	Collision Energy (eV)
Chlorthiophos	361.0	155.0	15	99.0	25

Data Presentation: Quantitative Analysis

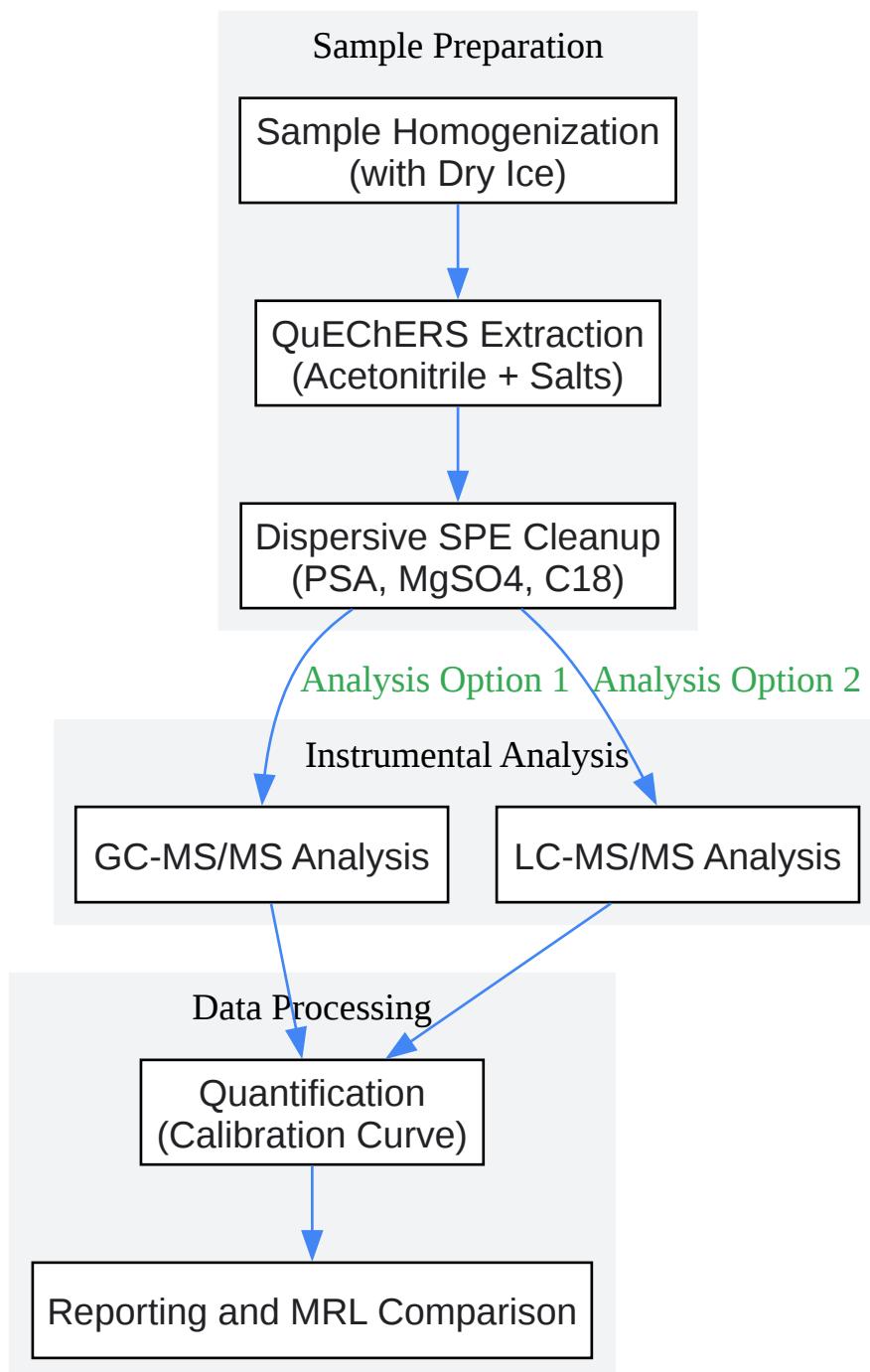
Due to the obsolete nature of **Chlorthiophos**, recent and comprehensive monitoring data is scarce. The following table presents hypothetical quantitative data to illustrate how results should be structured for easy comparison. Laboratories should replace this with their own validated data.

Table 4: Hypothetical **Chlorthiophos** Residue Levels in Food Samples

Food Sample	Matrix Type	Chlorthiophos (mg/kg)	Chlorthiophos Sulfoxide (mg/kg)	Chlorthiophos Sulfone (mg/kg)	Total Chlorthiophos Residue (mg/kg)
Apple	Fruit	0.008	0.002	< LOQ	0.010
Lettuce	Vegetable	0.015	0.005	0.001	0.021
Tomato	Fruit	< LOQ	< LOQ	< LOQ	Not Detected
Potato	Tuber	0.003	< LOQ	< LOQ	0.003
Orange	Fruit	0.012	0.003	< LOQ	0.015

LOQ: Limit of Quantitation

Experimental Workflow Diagram



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Chlorothiophos Residue Analysis Workflow

Conclusion

The presented application note provides a comprehensive framework for the analysis of **Chlorthiophos** residues in food samples. The modified QuEChERS method offers an efficient and effective extraction and cleanup procedure. The subsequent GC-MS/MS and LC-MS/MS protocols provide the necessary sensitivity and selectivity for the quantification of **Chlorthiophos** and its primary metabolites. Accurate and reliable analysis of such residues is essential for ensuring food safety and compliance with regulatory standards. It is imperative for analytical laboratories to validate these methods for their specific matrices and to stay informed about the latest regulatory limits for **Chlorthiophos** and other pesticide residues.

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